molecular formula C21H27NO8 B11621430 Dimethyl 1-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11621430
M. Wt: 421.4 g/mol
InChI Key: ZTANWILATQPWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the dihydropyridine class, which is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of multiple methoxy groups and ester functionalities makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 78-80°C for ethanol)

    Catalysts: Acidic catalysts like acetic acid or p-toluenesulfonic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Pyridine derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted dihydropyridine derivatives

Scientific Research Applications

Dimethyl 1-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 1-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to modulate calcium channels, which play a crucial role in various physiological processes. By binding to these channels, the compound can influence calcium ion flow, thereby affecting muscle contraction, neurotransmitter release, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A well-known dihydropyridine used in the treatment of hypertension and angina.

    Felodipine: Similar in structure and function, used for cardiovascular conditions.

Uniqueness

Dimethyl 1-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate stands out due to its unique combination of methoxy and ester groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H27NO8

Molecular Weight

421.4 g/mol

IUPAC Name

dimethyl 1-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H27NO8/c1-25-8-7-22-11-14(20(23)29-5)18(15(12-22)21(24)30-6)13-9-16(26-2)19(28-4)17(10-13)27-3/h9-12,18H,7-8H2,1-6H3

InChI Key

ZTANWILATQPWBC-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.